5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one

Physicochemical Profiling ADME Prediction Chemical Procurement

This benzoxazolone building block uniquely combines a 5-bromo substituent for versatile cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) with a pre-installed dimethylaminoethyl side chain. This dual functionality eliminates post-coupling amine installation, reducing synthetic step count. The bromine atom (C–Br bond dissociation energy ~337 kJ/mol) enables mild-condition diversification, while the basic amine (predicted pKa ~9) facilitates salt formation for improved aqueous solubility in biological assays. With a molecular weight of 285.14 g/mol and favorable CNS MPO parameters, it is ideally suited for focused library synthesis targeting dopamine, serotonin, or sigma receptors. Verify regioisomeric identity via ¹H NMR before dose-response studies.

Molecular Formula C11H13BrN2O2
Molecular Weight 285.14 g/mol
CAS No. 1802149-27-4
Cat. No. B1459779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one
CAS1802149-27-4
Molecular FormulaC11H13BrN2O2
Molecular Weight285.14 g/mol
Structural Identifiers
SMILESCN(C)CCN1C2=C(C=CC(=C2)Br)OC1=O
InChIInChI=1S/C11H13BrN2O2/c1-13(2)5-6-14-9-7-8(12)3-4-10(9)16-11(14)15/h3-4,7H,5-6H2,1-2H3
InChIKeyUETNQOPFXRRMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one (CAS 1802149-27-4): Core Scaffold & Physicochemical Baseline for Procurement Evaluation


5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one (CAS 1802149-27-4) is a synthetic small molecule belonging to the 2(3H)-benzoxazolone heterocyclic family, bearing a 5-bromo substituent and an N-3 dimethylaminoethyl side chain. The benzoxazolone scaffold is recognized in medicinal chemistry as a 'privileged structure' with demonstrated ligand versatility across dopaminergic (D2, D4), serotonergic (5-HT₁A, 5-HT₂A), and sigma (σ₁, σ₂) receptor families [1]. With a molecular formula of C₁₁H₁₃BrN₂O₂ and a molecular weight of 285.14 g/mol , this compound is commercially available as a research reagent and synthetic building block from multiple chemical suppliers .

Why Generic Substitution of 5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one Fails: Substitution-Specific Physicochemical & Scaffold Requirements


Within the 2(3H)-benzoxazolone class, simple N-alkyl or halogen substitution analogs cannot be interchanged without altering key molecular properties relevant to target engagement and synthetic utility. The precise combination of a 5-bromo substituent and an N-3 dimethylaminoethyl side chain determines the compound's calculated logP, pKa of the tertiary amine, and electrophilic aromatic substitution reactivity at the C-5 position. Closely related analogs—such as 3-(2-bromoethyl)-1,3-benzoxazol-2(3H)-one (CAS 27170-93-0) , 6-bromo-3-methyl-1,3-benzoxazol-2(3H)-one (CAS not specified in retrieved data; e.g., Thermo Scientific product) , or 5-amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one (CAS 174567-46-5) —differ in hydrogen-bond donor/acceptor capacity, steric bulk at the benzoxazolone N-3 position, and the electronic nature of the 5-position substituent, all of which can substantially shift receptor subtype selectivity, metabolic stability, or the compound's suitability as a synthetic intermediate for downstream cross-coupling reactions. The quantitative evidence below demonstrates where measurable differentiation exists that cannot be replicated by in-class substitution.

Quantitative Differentiation Evidence for 5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one vs. Closest Analogs


Molecular Weight & Heavy Atom Count Differentiation from Non-Brominated and 6-Bromo Analogs

The 5-bromo substituent contributes a distinct molecular weight (285.14 g/mol) compared to the non-brominated parent scaffold 3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one (estimated MW ~206 g/mol) and the 6-bromo regioisomer (identical MW but different dipole moment and chromatographic retention). This approximately 79 Da mass increment is quantitatively predictive of altered passive membrane permeability and tissue distribution, consistent with established QSAR models for halogenated drug-like molecules [1]. The regioisomeric positioning of bromine at C-5 versus C-6 or C-7 yields measurably distinct HPLC retention times and LogD₇.₄ values, which are critical for procurement when synthetic route fidelity depends on unambiguous regioisomeric identity.

Physicochemical Profiling ADME Prediction Chemical Procurement

pKa of the Tertiary Amine Side Chain: Ionization State Differentiation at Physiological pH

The N-3 dimethylaminoethyl side chain bears a tertiary amine with a predicted pKa of approximately 8.5–9.5 (calculated by ChemAxon or ACD/Labs), which renders the compound predominantly protonated (>99%) at physiological pH 7.4. In contrast, the primary amine side chain of 3-(2-aminoethyl)-1,3-benzoxazol-2(3H)-one (pKa ~9.8–10.5) would be >99.9% protonated at pH 7.4, while 3-(2-bromoethyl)-1,3-benzoxazol-2(3H)-one (CAS 27170-93-0) lacks a basic amine entirely. The dimethylamino tertiary amine exhibits an intermediate basicity that, based on structure–activity relationship trends within benzoxazolone-based CNS ligands, correlates with an optimal balance between sufficient solubility at gastrointestinal pH and adequate passive CNS permeability in the unionized fraction [1]. Although these pKa values are calculated rather than experimentally measured for this specific compound, the relative trend is consistent with experimentally determined pKa values of structurally related dimethylaminoethyl-bearing heterocycles [2].

Ionization State CNS Drug Design Solubility Optimization

5-Bromo Substituent as a Synthetic Handle: Comparative Reactivity in Pd-Catalyzed Cross-Coupling vs. 5-Chloro, 5-Amino, and 6-Bromo Analogs

The C-5 bromine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig). In aryl halide reactivity, the C–Br bond dissociation energy (~337 kJ/mol) is substantially lower than that of C–Cl (~397 kJ/mol), enabling oxidative addition to Pd(0) under milder conditions. The 5-bromo derivative thus offers a broader and more efficient scope for downstream diversification than the corresponding 5-chloro-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one analog (hypothetical comparator) [1]. Furthermore, compared to the 6-bromo regioisomer (e.g., 6-bromo-3-methyl-1,3-benzoxazol-2(3H)-one, commercially available), the 5-bromo substitution pattern presents distinct steric and electronic environments—the C-5 position is para to the benzoxazolone ring oxygen and meta to the endocyclic nitrogen, whereas the C-6 position is meta to oxygen and para to nitrogen—leading to measurably different regioselectivity in electrophilic aromatic substitution and cross-coupling outcomes [2]. Compared to the 5-amino analog (CAS 174567-46-5), the 5-bromo compound enables diversification via C–C bond formation rather than amide/sulfonamide formation, providing access to structurally distinct chemotypes.

Synthetic Chemistry Cross-Coupling C–C Bond Formation

Optimal Research & Industrial Application Scenarios for 5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Diversification via Pd-Catalyzed Cross-Coupling at the C-5 Position

For medicinal chemistry groups building focused libraries around the benzoxazolone scaffold, this compound's 5-bromo substituent—with its ~337 kJ/mol C–Br bond dissociation energy—enables Suzuki, Sonogashira, or Buchwald–Hartwig coupling under mild conditions (60–100 °C) that would be inefficient or infeasible with the corresponding 5-chloro analog [1][2]. The N-3 dimethylaminoethyl side chain simultaneously provides a basic amine that can form salts for improved aqueous solubility during biological testing, eliminating the need for post-coupling amine installation. This dual functionality (aryl halide for diversification + pre-installed basic amine) reduces synthetic step count compared to building block strategies using 5-bromo-2(3H)-benzoxazolone (CAS 14733-73-4) which lacks the N-3 side chain entirely.

Physicochemical Property Screening for CNS Drug Discovery Programs

The compound's predicted pKa (~8.5–9.5 for the dimethylamino group) and molecular weight (285.14 g/mol) place it within the favorable range for CNS drug-likeness as defined by multiparameter optimization (MPO) scoring systems [1]. Its tertiary amine basicity is intermediate between primary amine and non-basic analogs, a feature that—based on class-level SAR trends—is associated with reduced P-glycoprotein efflux liability while retaining sufficient solubility [2]. Procurement for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening, along with microsomal stability assays, can provide compound-specific data to benchmark against the broader benzoxazolone series.

Regioisomeric Purity-Dependent Studies: 5-Bromo vs. 6-Bromo Positioning

In structure–activity relationship campaigns where the regioisomeric position of the bromine atom (C-5 vs. C-6 vs. C-7) may alter receptor binding geometry, the unambiguous C-5 substitution of this compound provides a defined regioisomeric starting point [1]. HPLC purity and regioisomeric identity should be verified by ¹H NMR (distinct aromatic proton coupling patterns) prior to use in dose–response assays, particularly when comparing activity against the commercially available 6-bromo-3-methyl-1,3-benzoxazol-2(3H)-one or other regioisomeric analogs.

Reference Standard for LC-MS/MS Method Development and Metabolite Identification

The distinct molecular ion cluster pattern of the bromine atom (¹:¹ ratio for ⁷⁹Br:⁸¹Br isotopes) provides a characteristic isotopic signature for LC-MS/MS method development [1]. When used as a reference standard for quantification in biological matrices, the ~79 Da mass increment relative to the non-brominated parent scaffold provides a clear mass shift that facilitates selective reaction monitoring (SRM) transition development and distinguishes the parent compound from potential de-brominated metabolites.

Quote Request

Request a Quote for 5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.